Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate
Brand Name: Vulcanchem
CAS No.: 333441-78-4
VCID: VC7050597
InChI: InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
SMILES: CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Molecular Formula: C11H12N2O5
Molecular Weight: 252.226

Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate

CAS No.: 333441-78-4

Cat. No.: VC7050597

Molecular Formula: C11H12N2O5

Molecular Weight: 252.226

* For research use only. Not for human or veterinary use.

Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate - 333441-78-4

Specification

CAS No. 333441-78-4
Molecular Formula C11H12N2O5
Molecular Weight 252.226
IUPAC Name ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate
Standard InChI InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
Standard InChI Key DMNGKTUPPZQNHF-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Ethyl (2-methyl-4-nitrophenyl)aminoacetate is systematically named according to IUPAC guidelines as ethyl 2-[(2-methyl-4-nitrophenyl)amino]-2-oxoacetate. Alternative designations include ethyl [(2-methyl-4-nitrophenyl)carbamoyl]formate and N-(2-methyl-4-nitro-phenyl)-oxalamic acid ethyl ester, reflecting its ester and amide functionalities . The molecular formula C11H12N2O5\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{5} corresponds to a molecular weight of 252.23 g/mol, with a monoisotopic mass of 252.0746 Da .

Table 1: Molecular Properties of Ethyl (2-Methyl-4-Nitrophenyl)AminoAcetate

PropertyValue
CAS Registry Number100061-23-2
Molecular FormulaC11H12N2O5\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{5}
Average Mass252.226 g/mol
Monoisotopic Mass252.074621 Da
XLogP3-AA1.7 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Structural Elucidation

The compound features a 2-methyl-4-nitrophenyl group attached to the nitrogen of an oxamic acid ethyl ester. The nitro group at the para position on the aromatic ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions. The methyl group at the ortho position sterically hinders adjacent substituents, potentially directing reactions to specific sites .

The oxoacetate moiety (-O(C=O)COOCH2CH3\text{-O(C=O)COOCH}_2\text{CH}_3) provides two electrophilic centers: the carbonyl carbon of the amide and the ester. This duality enables participation in cyclocondensation reactions, forming heterocycles such as thiazoles or oxazoles when reacted with bifunctional nucleophiles .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves coupling 2-methyl-4-nitroaniline with ethyl oxalyl chloride under Schotten-Baumann conditions:

C6H3(CH3)(NO2)NH2+ClCOCOOCH2CH3Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate+HCl\text{C}_6\text{H}_3(\text{CH}_3)(\text{NO}_2)\text{NH}_2 + \text{ClCOCOOCH}_2\text{CH}_3 \rightarrow \text{Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate} + \text{HCl}

This reaction typically proceeds in dichloromethane or THF with a tertiary amine base (e.g., triethylamine) to scavenge HCl . Yields depend on the purity of the aniline precursor and strict temperature control (0–5°C to minimize side reactions).

Purification and Characterization

Crude product purification employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Final characterization combines melting point analysis, HPLC for purity assessment (>95%), and mass spectrometry to confirm molecular ion peaks .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition above 150°C, with hydrolysis of the ester moiety observed under strongly acidic or basic conditions .

Reactivity Profile

  • Nucleophilic Acyl Substitution: The amide carbonyl reacts with amines to form substituted ureas, while the ester group undergoes transesterification with alcohols .

  • Nitro Group Reduction: Catalytic hydrogenation (H2_2/Pd-C) converts the nitro group to an amine, yielding ethyl (2-methyl-4-aminophenyl)aminoacetate, a precursor for diazonium salt chemistry .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s nitro and ester groups make it a versatile building block. For example, it serves as a precursor in the synthesis of β-lactam antibiotics and kinase inhibitors, where the aromatic amine is further functionalized . Patent literature highlights its use in multistep syntheses of complex molecules, such as tyrosine kinase inhibitors targeting cancer pathways .

Agrochemical Research

In agrochemistry, derivatives of this compound have been explored as herbicides and fungicides. The nitro group’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating reactions with biological nucleophiles (e.g., glutathione in plant pathogens) .

Recent Advances and Future Directions

Catalytic Applications

Recent studies explore its use as a ligand in transition metal catalysis. For instance, palladium complexes derived from similar nitroaniline esters show activity in Suzuki-Miyaura cross-couplings, though this compound’s applications remain underexplored .

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding energies with biological targets like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. Experimental validation is pending .

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